![molecular formula C26H20FN3OS B2872115 2-((4-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034315-78-9](/img/structure/B2872115.png)
2-((4-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the availability of starting materials and the desired route of synthesis. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. The pyrrolopyrimidine core is a bicyclic structure, and the various substituents (phenyl, m-tolyl, and 4-fluorobenzylthio) will add further complexity. The exact three-dimensional structure would depend on the specific arrangement of these groups in space .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the pyrrolopyrimidine core might undergo reactions typical of heterocyclic compounds, while the phenyl and m-tolyl groups might participate in reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, its stability might be influenced by the stability of the pyrrolopyrimidine core, and so on .Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Anticancer Activity
Researchers have developed efficient and rapid synthesis methods under microwave-irradiation for fluorinated coumarin-pyrimidine hybrids, demonstrating significant anticancer activity against human cancer cell lines, including lung carcinoma and adenocarcinoma mammary gland. These compounds exhibited cytotoxicity with IC50 values less than 10 µM, suggesting their potential as potent anticancer agents. Among these, certain compounds showed activity comparable or superior to the standard drug Cisplatin, indicating their promise in cancer therapy (Hosamani, Reddy, & Devarajegowda, 2015).
Antitubercular Agents and DNA Cleavage
Another study focused on the synthesis of benzocoumarin-pyrimidine hybrids, which were evaluated for their antitubercular activity. These compounds displayed potent antitubercular activity with minimal cytotoxicity, highlighting their potential as new antitubercular agents. DNA cleavage studies further supported their mechanism of action, presenting them as candidates for further investigation in the search for effective antitubercular therapies (Reddy, Hosamani, & Devarajegowda, 2015).
Synthesis and Antiprotozoal Activity
The diversity in the structural modification of pyrimidine derivatives has also been explored for antiprotozoal activities. Novel synthesis approaches under microwave irradiation have led to the creation of compounds with potential biological activities, including antiprotozoal properties. This underscores the significance of the pyrimidine scaffold in developing therapeutics against protozoal infections, opening new avenues for drug discovery (Han et al., 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-3-(3-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3OS/c1-17-6-5-9-21(14-17)30-25(31)24-23(22(15-28-24)19-7-3-2-4-8-19)29-26(30)32-16-18-10-12-20(27)13-11-18/h2-15,28H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMBMNAODRAVGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

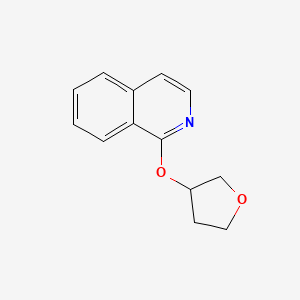
![N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2872035.png)
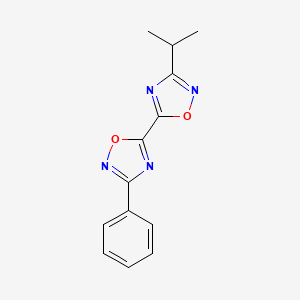
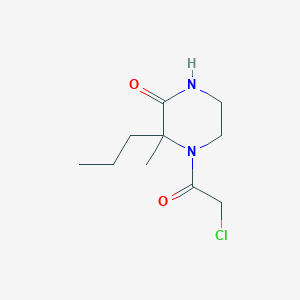

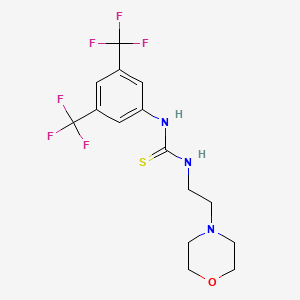
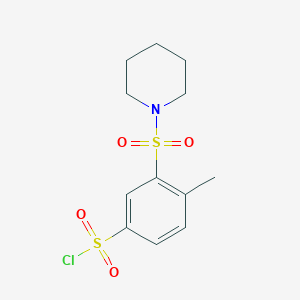

![3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid, trifluoroacetic acid](/img/structure/B2872048.png)
![4-[(4-Chloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]morpholine](/img/structure/B2872050.png)
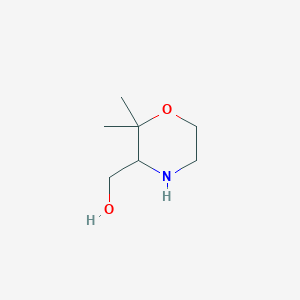
![2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-methyloxime](/img/structure/B2872052.png)
![Methyl 4-(4-bromophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B2872054.png)
